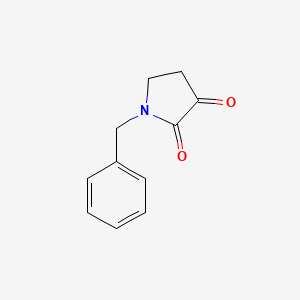

1-Benzylpyrrolidine-2,3-dione

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-benzylpyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-10-6-7-12(11(10)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXGGMOJCHZAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457560 | |

| Record name | 1-benzylpyrrolidine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58486-00-3 | |

| Record name | 1-benzylpyrrolidine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpyrrolidine-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Characterization and Elucidation of 1 Benzylpyrrolidine 2,3 Dione and Its Derivatives

X-ray Crystallography for Molecular Structure Determination

Intermolecular Interactions, including C—H···O Hydrogen Bonding

In the crystalline state, the packing of these molecules is often dictated by a network of weak intermolecular interactions, with C—H···O hydrogen bonds playing a pivotal role. For instance, in the crystal structure of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, these non-classical hydrogen bonds are instrumental in linking adjacent molecules. scispace.comresearchgate.net Specifically, a C—H···O interaction has been identified where the hydrogen atom from a methylene (B1212753) group (C11—H11B) forms a bond with a carbonyl oxygen atom (O2) of a neighboring molecule. scispace.com This interaction results in the formation of layers in the bc plane of the crystal lattice. scispace.comresearchgate.net

The significance of hydrogen bonding is a recurring theme in the study of related heterocyclic compounds. For example, in certain dipyrrinone derivatives, intramolecular C—H···O=C hydrogen bonds have been observed, highlighting the capacity of C-H groups to act as hydrogen bond donors. researchgate.net Similarly, in some 2-(1-(3-oxopropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide derivatives, intermolecular hydrogen bonds are crucial for their binding to biological targets. mdpi.com These examples underscore the general importance of hydrogen bonding in defining the structural landscape and potential functionality of such molecules.

Table 1: C—H···O Hydrogen Bond Geometry in (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione scispace.com

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) | Symmetry Operation |

| C11—H11B···O2 | 0.97 | 2.58 | 3.484(2) | 156 | x+1, y, z |

Tautomerism and Conformational Studies of Pyrrolidine-2,3-dione (B1313883) Rings

The pyrrolidine-2,3-dione ring system can exhibit both tautomerism and conformational flexibility, which are critical to its chemical reactivity and biological activity.

Tautomerism:

Pyrrolidine-2,3-diones are related to β-diketones and can therefore exist in equilibrium between keto and enol forms. wikidoc.org This tautomerism involves the migration of a proton and the rearrangement of double bonds. wikidoc.org While the diketo form is often predominant, the existence and stability of enol tautomers can be influenced by factors such as substitution patterns and solvent polarity. nih.govbeilstein-journals.orgrsc.org

For example, studies on related 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives have shown that they can exist as enamine forms stabilized by intramolecular hydrogen bonds. nih.gov Theoretical calculations on substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which are precursors to some pyrrolidine-2,3-diones, indicate that the energy difference between tautomers can be small, allowing for their interconversion. beilstein-journals.org The solvent can also play a significant role; for instance, the tautomeric equilibrium of N-Boc-protected tetramic acid shifts to favor the enol form in a protic solvent like methanol, whereas the keto and enol forms are present in nearly equal amounts in aprotic solvents like DMSO and chloroform. nih.gov

Conformational Studies:

The five-membered pyrrolidine (B122466) ring is not planar and typically adopts a puckered conformation to minimize steric strain. In the case of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, the pyrrolidine ring adopts an envelope conformation, with one of the methylene carbon atoms acting as the "flap" of the envelope. scispace.comresearchgate.net This conformation is a common feature in many pyrrolidine derivatives.

The orientation of the substituents on the pyrrolidine ring is also a key structural feature. In (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, the two phenyl rings are significantly twisted with respect to each other, with a dihedral angle of approximately 72.23°. scispace.com The pyrrolidine ring itself is nearly coplanar with the benzylidene phenyl ring but is severely twisted relative to the N-benzyl phenyl ring. scispace.com This conformational arrangement minimizes steric hindrance between the bulky substituents.

Computational methods, such as Density Functional Theory (DFT), are often employed to investigate the conformational preferences and rotational barriers in such molecules. beilstein-journals.orgruc.dknih.gov These studies provide valuable insights into the relative energies of different conformers and the dynamics of their interconversion.

Table 2: Selected Torsion Angles (°) for (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione scispace.com

| Angle | Value (°) |

| C2-N1-C7-C6 | -108.6(2) |

| C5-N1-C7-C6 | 72.7(2) |

| C1-C2-N1-C5 | -177.3(2) |

| C1-C2-N1-C7 | -0.8(3) |

| C3-C2-N1-C5 | 2.5(3) |

| C3-C2-N1-C7 | 179.0(2) |

Reaction Chemistry and Derivatization Strategies of Pyrrolidine 2,3 Dione Scaffolds

Functionalization at Exocyclic Positions of the Pyrrolidinedione Ring

The exocyclic positions of the 1-benzylpyrrolidine-2,3-dione ring, particularly the C3-carbonyl group and the adjacent C4-position, are primary sites for chemical modification. The presence of the dione (B5365651) functionality imparts significant reactivity, enabling a range of transformations that introduce new functional groups and build molecular complexity.

The C3-carbonyl group of the pyrrolidine-2,3-dione (B1313883) ring is susceptible to nucleophilic attack by amines. This reaction typically results in the formation of an enamine product at the 3-position of the heterocyclic ring. researchgate.net Specifically, 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives can be synthesized from 4-acetyl-3-hydroxy-3-pyrroline-2-ones and aliphatic amines. beilstein-journals.orgresearchgate.net These resulting enamine structures are often stabilized by an intramolecular hydrogen bond. beilstein-journals.orgresearchgate.net

For instance, the reaction of 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one with various aliphatic amines, such as 4-methoxybenzylamine or methylamine, yields the corresponding 4-(1-(alkylamino)ethylidene)-1,5-diphenylpyrrolidine-2,3-dione products. researchgate.net The reaction conditions can be optimized by adjusting solvents and reactant ratios, with heating in glacial acetic acid being a common method. beilstein-journals.org

Transimination reactions, where one amine group is exchanged for another on an imine, are also relevant to this scaffold, particularly when considering the enamine-imine tautomerism of the products formed from initial amine condensation. mdpi.com While direct studies on this compound are specific, the general reactivity of related ketimines (e.g., pyrrole-ketimines and pyridine-ketimines) with nucleophiles like hydroxylamine and aniline demonstrates that the aromatic ring's nitrogen does not significantly interfere with the transimination process, leading to stable N-substituted imines in good yields. mdpi.com

Table 1: Synthesis of 1,4,5-Trisubstituted Pyrrolidine-2,3-diones via Reaction with Amines

| Starting Pyrrolin-2-one | Amine | Product | Yield | Reference |

|---|---|---|---|---|

| 1,5-Diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one | 4-Methoxybenzylamine | 4-[1-(4-Methoxybenzyl)amino]ethylidene-1,5-diphenylpyrrolidine-2,3-dione | 36% | beilstein-journals.org |

| 1,5-Diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one | Methylamine | 4-(1-Methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione | 88% | researchgate.net |

| 1,5-Diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one | Benzylamine | 4-(1-Benzylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione | 85% | researchgate.net |

Transformations Leading to Fused Heterocyclic Systems

The pyrrolidinedione scaffold serves as a key intermediate for the synthesis of more complex, fused heterocyclic systems. Through various cyclization and condensation strategies, additional rings can be annulated onto the core structure, leading to compounds of significant chemical and potential biological interest.

The construction of pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines from pyrrolidinedione precursors is a well-established synthetic strategy. One common approach involves the condensation of 4-arylmethylenepyrrolidine-2,3-diones with compounds like ethyl β-aminocrotonoate or 4-aminopent-3-en-2-one. researchgate.net The resulting adducts can then be dehydrogenated to yield the final pyrrolo[3,4-b]pyridine structure. researchgate.net Another method utilizes the reaction of N-phenacylpyridinium salts with 4-arylmethylenepyrrolidine-2,3-diones to form 2,4-diarylpyrrolo[3,4-b]pyridines. researchgate.net

For the synthesis of the quinoline-fused analogues, a notable method is the reductive cyclization of o-nitrobenzylidenepyrrolidine-2,3-diones, which directly affords the pyrrolo[3,4-b]quinoline system. researchgate.net More advanced, multicomponent reactions have also been developed. For example, an Ugi–Zhu three-component reaction can be coupled with a subsequent cascade process (N-acylation/aza Diels–Alder/decarboxylation/dehydration) to produce a variety of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones in a one-pot manner. mdpi.com This method has been successfully employed using various aldehydes, amines, and isocyanides, catalyzed by ytterbium triflate under microwave irradiation. mdpi.com Similarly, post-Ugi modification strategies are used to create uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives. nih.govrsc.org

A sophisticated approach to building complex fused systems is demonstrated by the synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. researchgate.netnih.gov This transformation can be achieved through an efficient multicomponent reaction strategy. nih.gov The process begins with a three-component [3+2] cycloaddition involving 2-bromobenzaldehydes, maleimides (which can be N-benzylated), and amino acids or their esters. researchgate.netnih.gov The resulting cycloaddition adduct serves as a key intermediate. This intermediate is then subjected to a one-pot sequence of N-allylation followed by an intramolecular Heck reaction. nih.govnih.gov This sequence efficiently constructs the fused hexahydropyrrolo[2,1-a]isoquinoline core. researchgate.net The use of a palladium catalyst, such as Pd(OAc)₂, is crucial for the intramolecular Heck cyclization step. nih.gov This combination of a multicomponent reaction with a one-pot transformation highlights a method with high synthetic efficiency and good atom economy. nih.govnih.gov

Table 2: Key Reactions for Fused Heterocycle Synthesis

| Target System | Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| Pyrrolo[3,4-b]pyridines | 4-Arylmethylenepyrrolidine-2,3-diones, β-enaminones | Condensation/Dehydrogenation | researchgate.net |

| Pyrrolo[3,4-b]quinolines | o-Nitrobenzylidenepyrrolidine-2,3-diones | Reductive Cyclization | researchgate.net |

| Pyrrolo[3,4-b]pyridin-5-ones | Aldehydes, Amines, Isocyanides | Ugi–Zhu / aza Diels-Alder Cascade | mdpi.com |

| Hexahydropyrrolo[2,1-a]isoquinolines | 2-Bromobenzaldehydes, Maleimides, Amino esters | [3+2] Cycloaddition / Heck Reaction | researchgate.netnih.govnih.gov |

Formation of Dimeric and Polycyclic Pyrrolidinedione Scaffolds

Beyond simple fusion, this compound derivatives can be elaborated into more complex dimeric and polycyclic frameworks. These intricate structures are often accessed through cascade or domino reactions that form multiple rings in a single synthetic operation. frontiersin.org

A notable example involves the reaction of 1-substituted-4-benzylidenepyrrolidine-2,3-diones with ammonium formate. researchgate.net This reaction leads to the formation of 1,2,4,6,7,8-hexahydro-2,6-disubstituted-8-aryldipyrrolo[3,4-b:3',4'-e]pyridine-3,5-diones. researchgate.net This product is a dimeric structure where two pyrrolidinedione units are fused onto a central pyridine ring. The yields for this transformation are typically in the range of 50 to 60%. researchgate.net

The construction of polycyclic scaffolds is a cornerstone of natural product synthesis and drug discovery, as these structures provide access to a broader and more complex chemical space. frontiersin.orgresearchgate.net Strategies for building such systems often rely on one-pot reactions that create multiple chemical bonds and stereocenters with high efficiency. frontiersin.org While many general methods exist for creating polycyclic N-heterocycles, the specific application of this compound in these complex annulations, apart from the dipyrrolopyridine synthesis, remains a specialized area of research. whiterose.ac.uk

Ring Opening Reactions and Conversion to Beta-Amino Acids

While many synthetic strategies focus on elaborating the pyrrolidinedione ring, it can also be strategically opened to generate other valuable chemical entities. A significant transformation is the conversion of these heterocycles into β-amino acids. researchgate.net

A diastereoselective, one-pot, three-component cyclization/allylation reaction can produce highly substituted pyrrolidine-2,3-diones. researchgate.net These complex pyrrolidinones, which contain an all-carbon quaternary stereocenter, can then be converted in a single step into novel β-amino acids and their derivatives. researchgate.net This method provides a facile route to densely functionalized and structurally unique amino acids, which are important building blocks in medicinal chemistry and peptide science. nih.govresearchgate.net The ability to open the ring and unveil a new functional group array underscores the versatility of the pyrrolidinedione scaffold as a synthetic intermediate. researchgate.net

N-Arylation Strategies for Pyrrolidines

The introduction of an aryl group onto the nitrogen atom of a pyrrolidine (B122466) ring is a significant transformation in synthetic organic chemistry, leading to a class of compounds with broad applications in medicinal chemistry and materials science. N-aryl pyrrolidines are key structural motifs in a variety of biologically active molecules. semanticscholar.org Consequently, a range of synthetic methodologies have been developed to achieve this C–N bond formation efficiently. These strategies predominantly rely on transition-metal catalysis, with palladium and copper complexes being the most extensively studied and utilized.

Key approaches for the N-arylation of pyrrolidines include established cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation. semanticscholar.org These methods have been continually refined to offer milder reaction conditions, broader substrate scope, and improved yields. Additionally, newer strategies, including photocatalytic methods, are emerging as powerful alternatives. helsinki.fi The choice of strategy often depends on the specific pyrrolidine substrate, the nature of the arylating agent, and the desired functional group tolerance.

Palladium-Catalyzed N-Arylation

Palladium-catalyzed cross-coupling has become one of the most robust and versatile methods for the formation of C–N bonds. The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of N-aryl amines, including N-arylated pyrrolidines. wikipedia.org This reaction typically involves the coupling of an amine with an aryl halide or sulfonate, catalyzed by a palladium complex. wikipedia.org

The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl pyrrolidine product and regenerate the Pd(0) catalyst. libretexts.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand coordinated to the palladium center. The development of sterically hindered and electron-rich ligands has been crucial in expanding the reaction's scope to include less reactive aryl chlorides and a wider variety of amine substrates under milder conditions. wikipedia.org

Recent research has also demonstrated the utility of palladium catalysis in tandem reactions, where N-arylation is followed by another bond-forming event in a one-pot process. For example, a tandem N-arylation/carboamination of γ-amino alkenes with two different aryl bromides allows for the rapid synthesis of differentially arylated N-aryl-2-benzyl pyrrolidine derivatives. nih.gov This is achieved through an in-situ modification of the palladium catalyst by exchanging the phosphine ligand mid-reaction. nih.gov

Below is a table summarizing the conditions for a tandem Pd-catalyzed N-arylation/carboamination reaction.

| Entry | Amine Substrate | ArBr | Ar¹Br | Ligand 1 | Ligand 2 | Yield (%) | Diastereomeric Ratio |

| 1 | 4-Pentenylamine | Bromobenzene | 4-Bromoanisole | (rac)-BINAP | dppe | 67 | - |

| 2 | 4-Pentenylamine | 4-Bromotoluene | 4-Bromoanisole | (rac)-BINAP | dppe | 65 | - |

| 3 | (R)-3-Methyl-4-pentenylamine | Bromobenzene | 4-Bromoanisole | Buchwald Ligand | dppe | 74 | 10:1 |

| 4 | 2,2-Dimethyl-4-pentenylamine | Bromobenzene | 4-Bromoanisole | Buchwald Ligand | dppe | 68 | - |

| Conditions: Amine (1.0 equiv), ArBr (1.0 equiv), NaOtBu (2.4 equiv), Pd₂(dba)₃ (1 mol%), Ligand 1 (2 mol%), Toluene, 60-80°C; then Ligand 2 (2 mol%), Ar¹Br (1.2 equiv), 110°C. Data sourced from research on tandem N-arylation/carboamination reactions. nih.gov |

Copper-Catalyzed N-Arylation

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, represents the classical approach to forming aryl-nitrogen bonds. wikipedia.org Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of catalytic systems that operate under much milder conditions.

The key to this improvement has been the introduction of various ligands that solubilize and activate the copper catalyst. Amino acids, diamines, and phenanthroline derivatives are among the ligands that have proven effective in promoting the coupling of aryl halides with amines, including pyrrolidine derivatives. nih.gov

The mechanism of the copper-catalyzed reaction is thought to involve the formation of a copper(I)-amido species, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination then affords the N-arylated product. wikipedia.org

A study details the use of (S)-N-methylpyrrolidine-2-carboxylate as an efficient ligand for the copper-catalyzed N-arylation of 2-pyrrolidone with various aryl iodides. The reactions proceed in good to high yields under relatively mild conditions. nih.gov

The table below illustrates the scope of the copper-catalyzed N-arylation of 2-pyrrolidone.

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | Iodobenzene | 1-Phenylpyrrolidin-2-one | 95 |

| 2 | 4-Iodoacetophenone | 1-(4-Acetylphenyl)pyrrolidin-2-one | 85 |

| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 1-(4-Trifluoromethylphenyl)pyrrolidin-2-one | 82 |

| 4 | 1-Iodo-4-methylbenzene | 1-(4-Methylphenyl)pyrrolidin-2-one | 93 |

| 5 | 1-Bromo-4-iodobenzene | 1-(4-Bromophenyl)pyrrolidin-2-one | 88 |

| 6 | 1-Iodonaphthalene | 1-(Naphthalen-1-yl)pyrrolidin-2-one | 86 |

| Conditions: 2-Pyrrolidone (10 mmol), Aryl Iodide (12 mmol), CuI (0.5 mmol), Ligand (1 mmol), K₃PO₄ (10 mmol), DMSO, 110°C. Data sourced from research on copper-catalyzed N-arylation of amides. nih.gov |

Theoretical and Computational Investigations of Pyrrolidine 2,3 Dione Systems

Mechanistic Studies of Organic Reactions

Computational chemistry plays a crucial role in understanding the mechanisms of organic reactions involving pyrrolidine-2,3-dione (B1313883) scaffolds. smolecule.com

Theoretical calculations have been instrumental in mapping the potential energy surfaces of reactions involving pyrrolidine-2,3-diones. For instance, in the context of domino Diels-Alder reactions, computational studies help to elucidate the concerted mechanism of the cycloaddition. beilstein-journals.orgbeilstein-archives.org By identifying and characterizing the transition state structures, researchers can understand the stereochemical outcomes of these reactions. beilstein-journals.orgbeilstein-archives.org For example, in the acid-catalyzed cycloaddition of 3-(indol-3-yl)maleimides with chalcones, the formation of specific diastereoisomers can be explained by analyzing the transition state geometries which reveal the relative orientations of the reacting molecules. beilstein-archives.org

Density functional theory (DFT) calculations have been employed to propose reaction mechanisms, such as the one between 3-pyrroline-2-one (B142641) and aliphatic amines. nih.gov These calculations can identify the most favorable reaction pathway by comparing the activation energies (ΔG#) of different potential routes in both the gas phase and in solution. nih.gov The transformation of tautomeric forms, such as the interconversion between different enamine structures, can also be studied, revealing low potential barriers for these processes. nih.gov

The concepts of kinetic and thermodynamic control are fundamental in determining the product distribution in chemical reactions where multiple outcomes are possible. wikipedia.orgdalalinstitute.com Kinetic control favors the product that is formed fastest (lowest activation energy), while thermodynamic control favors the most stable product. wikipedia.orglibretexts.org Reaction conditions such as temperature and reaction time can influence whether a reaction is under kinetic or thermodynamic control. wikipedia.orglibretexts.org

In the context of pyrrolidine-2,3-dione systems, DFT calculations have shown that for certain reactions, kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main products. nih.gov This implies that the product distribution is primarily determined by the relative rates of the competing reaction pathways rather than the relative stabilities of the final products. nih.gov For example, in the reaction of 1,3-butadiene (B125203) with HBr, different products are favored at different temperatures, illustrating the switch between kinetic and thermodynamic control. libretexts.org At lower temperatures, the kinetically controlled product predominates, while at higher temperatures, the thermodynamically more stable product is the major one. libretexts.org

Quantum chemical calculations are essential for determining the energy barriers associated with different stages of a reaction. scispace.com These calculations provide quantitative data on the activation energies required for reactants to proceed to products through specific transition states. For the transformation between tautomers of 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives, DFT calculations have shown very small potential barriers, on the order of 0.5 to 1.0 kcal·mol⁻¹, indicating a rapid interconversion process. nih.gov This information is crucial for understanding the dynamic behavior of these molecules in solution.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. scispace.comnih.govuniroma2.itaimspress.com These methods provide insights into electron distribution, molecular orbitals, and various reactivity descriptors. scispace.comias.ac.in

DFT has been widely applied to study pyrrolidine-2,3-dione systems. For instance, calculations at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory have been used to determine the relative stabilities of different tautomeric structures of 1,4,5-trisubstituted pyrrolidine-2,3-diones. nih.gov These calculations can predict which tautomer is more stable and by how much energy, both in the gas phase and in different solvents. nih.gov The benzyl (B1604629) substituent's orientation is a key factor influencing the molecular geometry, with conformations that minimize steric hindrance being favored.

Furthermore, computational chemistry helps in understanding the relationship between a molecule's chemical structure and its biological properties. uni-greifswald.de For derivatives of 1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one, molecular orbital calculations have been used to investigate the structures and relative stabilities of (E) and (Z) isomers. uni-greifswald.de

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are invaluable computational techniques for studying the interactions between small molecules (ligands) and their biological targets, such as enzymes and receptors. inventi.in These methods predict the preferred binding orientation and affinity of a ligand to a target protein.

For derivatives of 1-benzylpyrrolidine, molecular docking studies have been performed to understand their potential as therapeutic agents. For example, docking simulations have been used to investigate the binding of N-benzylpyrrolidine derivatives to enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase (BACE-1). researchgate.net These studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the enzyme. researchgate.nettandfonline.com In one study, molecular docking of pyrrolidine (B122466) derivatives as potential myeloid cell leukemia-1 (Mcl-1) inhibitors helped to understand the mode of interaction between the ligands and the key residues of the protein's binding site. nih.gov

The results of docking studies can be further validated and refined by molecular dynamics (MD) simulations, which provide insights into the stability of the ligand-protein complex over time. nih.gov

In Silico Predictions of Pharmacokinetic Properties

In silico methods are increasingly used in drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, a field known as pharmacokinetics. windows.netnih.govmdpi.com These predictions help in the early identification of compounds with favorable drug-like properties, thereby reducing the time and cost of drug development. windows.netnih.gov

For derivatives of pyrrolidine, in silico tools can predict various physicochemical and pharmacokinetic properties. bas.bgresearchgate.net Parameters such as lipophilicity (LogP), water solubility (LogS), and the potential to be a substrate for cytochrome P450 (CYP) enzymes can be estimated. bas.bg For example, a study on cytotoxic polyprenylated acylphloroglucinols predicted high gastrointestinal absorption for most of the tested compounds. bas.bg Similarly, for N-benzylpyrrolidine derivatives, computational tools have predicted excellent brain permeability, which is a crucial property for drugs targeting the central nervous system. researchgate.net

Compliance with Drug-Likeness Rules (e.g., Lipinski, Veber, Ghose, Egan, Muegge)

Drug-likeness rules are a set of guidelines used in drug discovery to evaluate whether a chemical compound possesses physicochemical properties that would make it a likely orally active drug in humans. bohrium.com These rules, such as Lipinski's Rule of Five and others, are based on the statistical analysis of successful oral drugs and help filter out compounds that are likely to fail due to poor absorption or permeation. tandfonline.com

For 1-Benzylpyrrolidine-2,3-dione (Molecular Weight: 189.21 g/mol , Molecular Formula: C₁₁H₁₁NO₂), the compliance with major drug-likeness rules can be evaluated based on its computed properties. The properties for its unsaturated analog, 1-benzylpyrrole-2,3-dione, include a molecular weight of 187.19 g/mol , an XLogP3-AA (a measure of lipophilicity) of 1.0, 0 hydrogen bond donors, 2 hydrogen bond acceptors, 2 rotatable bonds, and a topological polar surface area (TPSA) of 37.4 Ų. nih.gov The values for the saturated this compound are expected to be very similar.

Based on these properties, this compound shows excellent compliance with the primary drug-likeness rules, suggesting it has a favorable profile for potential development as an orally administered therapeutic agent.

| Rule | Parameter | Criteria | This compound Value (Predicted) | Compliance |

|---|---|---|---|---|

| Lipinski's Rule | Molecular Weight (MW) | ≤ 500 g/mol | 189.21 | Yes |

| LogP (Lipophilicity) | ≤ 5 | ~1.0 | Yes | |

| H-bond Donors | ≤ 5 | 0 | Yes | |

| H-bond Acceptors | ≤ 10 | 2 | Yes | |

| Veber's Rule | Topological Polar Surface Area (TPSA) | ≤ 140 Ų | ~37.4 Ų | Yes |

| Number of Rotatable Bonds | ≤ 10 | 2 | Yes | |

| Ghose's Rule | LogP | -0.4 to 5.6 | ~1.0 | Yes |

| Molecular Weight (MW) | 160 to 480 g/mol | 189.21 | Yes | |

| Molar Refractivity | 40 to 130 | Not Calculated | - | |

| Egan's Rule | LogP | ≤ 5.8 | ~1.0 | Yes |

| TPSA | ≤ 132 Ų | ~37.4 Ų | Yes | |

| Muegge's Rule | Molecular Weight (MW) | 200 to 600 g/mol | 189.21 | No |

| LogP | -2.0 to 5.0 | ~1.0 | Yes | |

| TPSA | ≤ 150 Ų | ~37.4 Ų | Yes |

Assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

Beyond drug-likeness, a detailed assessment of a compound's ADMET properties is critical for predicting its behavior in a biological system. spandidos-publications.com These properties determine how the body processes a drug, affecting its efficacy and safety. In silico ADMET prediction tools, such as pkCSM and SwissADME, are widely used in early-stage drug discovery to flag potential liabilities. bohrium.comuq.edu.au

While specific in silico ADMET predictions for this compound are not extensively documented in the reviewed literature, studies on closely related pyrrolidine-2,3-dione derivatives have been conducted. For instance, a series of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones were evaluated for their ADMET properties, with all tested compounds satisfying the criteria for favorable oral bioavailability. nih.gov

The strong adherence of this compound to drug-likeness rules suggests a promising ADMET profile. Its low molecular weight and moderate lipophilicity typically correlate with good intestinal absorption and distribution. However, potential metabolic pathways, interactions with cytochrome P450 (CYP) enzymes, and various toxicity endpoints would require specific computational modeling or experimental validation.

| ADMET Property | Parameter | General Significance | Predicted Profile for this compound (Inferred) |

|---|---|---|---|

| Absorption | Gastrointestinal (GI) Absorption | Predicts uptake from the gut into the bloodstream. | High (based on Lipinski/Veber compliance) |

| Blood-Brain Barrier (BBB) Permeability | Indicates if the compound can enter the central nervous system. | Likely to cross (low MW, favorable LogP) | |

| Distribution | Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to act on targets. | Not determined |

| Metabolism | CYP450 Inhibition/Substrate | Predicts potential for drug-drug interactions. | Not determined |

| Metabolic Stability | Indicates how quickly the compound is broken down. | Not determined | |

| Excretion | Total Clearance | Rate at which the drug is removed from the body. | Not determined |

| Toxicity | hERG Inhibition | Risk of cardiotoxicity. | Not determined |

| Mutagenicity (AMES test) | Predicts potential to cause DNA mutations. | Not determined |

In Silico EGFR Potential

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and the inhibition of its tyrosine kinase activity is an effective treatment strategy. nih.govmdpi.com In silico molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a target protein, such as EGFR. researchgate.netnih.gov This method helps identify potential inhibitors and provides insights into the molecular interactions responsible for binding affinity.

Direct molecular docking studies of this compound against EGFR have not been reported in the surveyed literature. However, the broader class of pyrrolidine-containing compounds has been investigated for this purpose. For example, computational studies of sulfonylamino pyrrolidine derivatives suggested they could serve as EGFR inhibitors. researchgate.netfrontiersin.org These studies highlight the potential of the pyrrolidine scaffold as a building block for designing new EGFR antagonists.

Successful EGFR inhibitors often form critical hydrogen bonds with key amino acid residues in the ATP-binding pocket, such as methionine 793 (Met793) in the hinge region. mdpi.com The potential of this compound as an EGFR inhibitor would depend on its ability to adopt a conformation within the active site that allows for stable interactions with these crucial residues. Further computational and experimental work is required to validate this potential.

| Derivative Class | Key Findings from In Silico Studies | Reference |

|---|---|---|

| Sulfonylamino pyrrolidine derivatives | Computational studies suggested these compounds could serve as EGFR inhibitors. | researchgate.netfrontiersin.org |

| Furopyridine derivatives | A promising derivative, PD13, showed strong inhibitory activity against wild-type and mutant EGFR, forming a key hydrogen bond with Met793. | mdpi.com |

| 1,3,5-trisubstituted pyrazoline | Compound 3c showed a better Gibbs free energy value than the approved inhibitor erlotinib, with hydrogen bonds to Gln767 and Met769. | nih.gov |

Biological Activities and Mechanistic Insights of Pyrrolidine 2,3 Diones Excluding Clinical Human Trials

Antimicrobial Spectrum and Potency

Pyrrolidine-2,3-dione (B1313883) derivatives have demonstrated a range of antimicrobial activities, positioning them as a promising class for the development of new anti-infective agents. researchgate.netunimi.itrsc.org

Antibacterial Activity

Research has highlighted the potential of pyrrolidine-2,3-diones as antibacterial agents, particularly against Gram-positive bacteria. nih.gov A novel library of these compounds showed effectiveness against Staphylococcus aureus (S. aureus), including methicillin-resistant strains (MRSA). nih.gov

In a study focused on oral pathogens, certain 2,3-pyrrolidinedione derivatives exhibited significant antimicrobial activity against Streptococcus mutans. unimi.it One of the most promising compounds demonstrated activity comparable to chlorhexidine, a widely used oral antiseptic. unimi.it

Furthermore, a class of pyrrolidine-2,3-dione derivatives was identified as inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa. nih.gov This discovery points to a novel mechanism of action for this class of compounds against this challenging Gram-negative pathogen. nih.gov Initial testing of a focused library of these derivatives showed antibacterial activity against P. aeruginosa isolates. nih.gov

While specific data for "1-Benzylpyrrolidine-2,3-dione" against these exact strains is not detailed in the provided results, the broader class of N-substituted pyrrolidine-2,5-diones, a related structure, has been noted for its antibacterial properties.

Table 1: Antibacterial Activity of Selected Pyrrolidine-2,3-dione Derivatives

| Compound/Derivative | Target Organism | Activity/Finding |

| Dimeric pyrrolidine-2,3-dione (trans-cyclohexyl dimer 30) | Methicillin-susceptible S. aureus (MSSA) | Potent antimicrobial activity with single-digit MIC values. rsc.org |

| 2,3-pyrrolidinedione derivative (compound 13) | Streptococcus mutans | Significant antimicrobial activity, comparable to chlorhexidine. unimi.it |

| Pyrrolidine-2,3-dione derivatives | Pseudomonas aeruginosa | Inhibition of PBP3, indicating a novel antibacterial mechanism. nih.gov |

Antifungal Activity

The antifungal potential of the pyrrolidine-2,3-dione scaffold has also been investigated. In the context of oral health, derivatives of 2,3-pyrrolidinedione were tested against Candida albicans. unimi.it A particularly effective compound emerged, showing antifungal activity on par with chlorhexidine. unimi.it This suggests the potential of these compounds in addressing oral candidiasis. unimi.it

Antimalarial Activity

While direct studies on "this compound" were not found, research into related pyrrolidine (B122466) structures indicates potential antimalarial applications. A study on sp3-rich bridged pyrrolidine derivatives, synthesized to explore novel chemical spaces, yielded compounds with promising antimalarial activity in the 1-5 μM range. nih.gov Further investigation into a selected compound from this series suggested it represents a good starting point for optimization. nih.gov Other research has also identified various heterocyclic compounds containing the pyrrolidine scaffold with antimalarial properties against Plasmodium falciparum. nih.govresearchgate.net

Antitubercular Activity

The potential of pyrrolidine derivatives extends to antitubercular applications. Although specific data for "this compound" is not available, related structures have shown promise. For instance, certain pyrrolidine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. ua.es One such derivative, containing a 4-chlorophenyl and an indole (B1671886) group, exhibited better anti-TB activity than the reference drug ethambutol. ua.es The synthesis of various new compounds is often aimed at finding more effective therapies against tuberculosis. nih.gov

Anti-Biofilm Properties and Eradication Studies

A significant aspect of the antimicrobial research into pyrrolidine-2,3-diones is their activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics. nih.govrsc.org A library of novel monomeric and dimeric pyrrolidine-2,3-dione scaffolds has been synthesized and shown to possess potent anti-biofilm properties. rsc.orgrsc.org These compounds have demonstrated the ability to both inhibit the formation of and eradicate established biofilms of S. aureus and MRSA. rsc.orgnih.gov

One study highlighted a trans-cyclohexyl dimeric pyrrolidine-2,3-dione that was particularly effective, displaying a significant ability to eradicate biofilms (MBEC of 16 μg mL−1). rsc.org Interestingly, this dimer also showed synergistic effects with vancomycin, reducing its MBEC value fourfold against biofilm-related infections. nih.gov This suggests that pyrrolidine-2,3-diones could be valuable as antimicrobial adjuvants. nih.govrsc.org The enol moiety within the pyrrolidine-2,3-dione structure was found to be crucial for this antimicrobial and anti-biofilm activity. rsc.org

Table 2: Anti-Biofilm Activity of Selected Pyrrolidine-2,3-dione Derivatives

| Compound/Derivative | Target Organism | Activity/Finding |

| Dimeric pyrrolidine-2,3-dione (trans-cyclohexyl dimer 30) | S. aureus biofilms | Significant anti-biofilm activity (MBEC of 16 μg mL−1). rsc.org |

| Dimeric pyrrolidine-2,3-dione (trans-cyclohexyl dimer 30) with vancomycin | Biofilm-complicated infections | Synergistic effect, causing a 4-fold reduction in vancomycin's MBEC. nih.gov |

| 2,3-pyrrolidinedione derivative (compound 13) | S. mutans and C. albicans biofilms | Significant antibiofilm activity, comparable to chlorhexidine. unimi.it |

Anti-Inflammatory Potential

Preliminary studies and in silico analyses suggest that the pyrrolidine-2,3-dione scaffold possesses anti-inflammatory properties. beilstein-journals.org Molecular docking studies have indicated that some derivatives of pyrrolidine-2,3-dione could act as inhibitors of biomacromolecules involved in the inflammatory process, such as inducible nitric oxide synthase (iNOS). beilstein-journals.org

One particular study reported the synthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones and their evaluation for anti-inflammatory effects. beilstein-journals.org The compound 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione showed significant inhibitory activity against nitric oxide (NO) production, with an IC50 value of 43.69 ± 5.26 µM. beilstein-journals.org The presence of an electron-withdrawing nitro group on the benzene (B151609) ring at the 1-position of the pyrrolidine-2,3-dione was suggested to be responsible for this enhanced activity. beilstein-journals.org While this provides a promising outlook, further research is needed to fully elucidate the anti-inflammatory potential of "this compound" and its derivatives. ontosight.ai

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key factor in the pathophysiology of inflammatory diseases. Consequently, the development of iNOS inhibitors is a significant area of research. Certain derivatives of 1-benzyl-4-aroyl-pyrrolidine-2,3-dione have been identified as potent inhibitors of iNOS in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

In one study, a series of 1-benzyl-4-aroyl-pyrrolidine-2,3-diones were synthesized and evaluated for their ability to inhibit NO production. The most active compound in this series demonstrated an IC₅₀ value of 0.08 μM, indicating potent inhibition. The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the aroyl group significantly influence the inhibitory activity. For instance, compounds with a 4-methylphenyl or 4-chlorophenyl group at the 4-position of the pyrrolidine-2,3-dione core showed notable potency.

Another study explored a similar series of compounds, confirming that 4-aroyl-1-benzylpyrrolidine-2,3-diones are effective inhibitors of NO production. The research highlighted that the presence of a substituent on the benzyl (B1604629) group generally leads to a decrease in inhibitory activity.

The mechanism of action for these compounds involves the suppression of iNOS protein expression. This suggests that their anti-inflammatory effects are mediated, at least in part, by regulating the expression of this key enzyme at the protein level.

Anticancer Activity

The pyrrolidine-2,3-dione scaffold has been recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds, including those with anticancer properties. Research has demonstrated that derivatives of this scaffold can exhibit significant antiproliferative activity against various cancer cell lines.

One study focused on the synthesis and anticancer evaluation of a series of 1,4-disubstituted pyrrolidine-2,3-diones. These compounds were tested against a panel of human cancer cell lines, including those of the central nervous system (CNS), and showed promising activity. The substitution pattern on the pyrrolidine ring was found to be crucial for the observed cytotoxic effects.

Further research into 4-aroyl-1-benzylpyrrolidine-2,3-diones also revealed potential anticancer activity. While primarily investigating iNOS inhibition, these studies often screen for general cytotoxicity, and some compounds have shown effects on cancer cell viability. The structural similarities between these compounds and other known anticancer agents suggest that the pyrrolidine-2,3-dione core could be a valuable template for the design of new anticancer drugs.

Enzyme Inhibition Studies (Beyond Antimicrobials/Anti-inflammatory)

The MurA enzyme is a crucial component of the bacterial cell wall biosynthesis pathway, making it an attractive target for the development of novel antibiotics. The emergence of resistance to existing antibiotics, such as fosfomycin, which also targets MurA, necessitates the discovery of new inhibitors. Pyrrolidine-2,3-dione derivatives have been identified as promising inhibitors of the MurA enzyme from Enterobacter cloacae.

A study identified a 1-benzyl-4-(2-nitrophenyl)pyrrolidine-2,3-dione derivative as a potent inhibitor of MurA, with an IC₅₀ value of 2.7 μM. Importantly, this compound was also effective against fosfomycin-resistant mutants of the enzyme, suggesting a different binding mode or mechanism of action. This finding is particularly significant as it opens up possibilities for developing antibiotics that can overcome existing resistance mechanisms.

The table below summarizes the inhibitory activity of a selected pyrrolidine-2,3-dione derivative against the MurA enzyme.

| Compound | Target Enzyme | IC₅₀ (μM) |

| 1-benzyl-4-(2-nitrophenyl)pyrrolidine-2,3-dione derivative | MurA | 2.7 |

Data sourced from a study on pyrrolidine-2,3-diones as MurA inhibitors.

Aminoglycoside antibiotics are a critical class of drugs for treating severe bacterial infections. However, their efficacy is often compromised by the production of aminoglycoside modifying enzymes, such as aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib). This enzyme acetylates aminoglycosides, rendering them inactive.

Research has shown that certain this compound derivatives can act as inhibitors of AAC(6')-Ib. These compounds have been demonstrated to potentiate the activity of aminoglycosides against resistant bacteria. In one study, a specific derivative was found to inhibit the enzyme in a concentration-dependent manner.

The mechanism of inhibition is believed to involve the binding of the pyrrolidine-2,3-dione derivative to the active site of the enzyme, thereby preventing the acetylation of the aminoglycoside substrate. This dual approach, combining an antibiotic with an enzyme inhibitor, is a promising strategy to combat antibiotic resistance.

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a vital role in the regulation of neurotransmission. Inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease.

Studies on compounds incorporating the pyrrolidine scaffold have shown potential for cholinesterase inhibition. For instance, a series of novel tacrine-pyrrolidine hybrids were synthesized and evaluated for their ability to inhibit both AChE and BChE. While not exclusively focused on 1-benzylpyrrolidine-2,3-diones, this research highlights the potential of the broader pyrrolidine class of compounds in this therapeutic area.

The inhibitory activity of these compounds is influenced by the specific substituents on the pyrrolidine ring and the nature of the hybrid structure. The development of dual inhibitors, capable of targeting both AChE and BChE, is of particular interest for providing a more comprehensive therapeutic effect.

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established approach for managing type 2 diabetes. By slowing down the digestion of carbohydrates, α-glucosidase inhibitors help to control postprandial hyperglycemia.

A number of studies have explored the α-glucosidase inhibitory potential of various heterocyclic compounds, including those with a pyrrolidine core. While specific data on this compound is limited in the public domain, related structures have shown activity. For example, derivatives of 5-arylidene-pyrrolidine-2,4-diones have been synthesized and found to exhibit α-glucosidase inhibitory effects.

The structure-activity relationships of these compounds indicate that the nature of the substituent at the 5-position of the pyrrolidine-2,4-dione (B1332186) ring plays a significant role in their inhibitory potency. This suggests that the pyrrolidine-dione scaffold is a viable starting point for the design of new α-glucosidase inhibitors.

Other Reported Biological Activities

Direct and specific reports on the biological activities of This compound are not readily found in peer-reviewed literature. The following sections reflect the general activities reported for the broader class of pyrrolidine derivatives, but not specifically for the compound .

Antioxidant Activity

No specific studies have been identified that evaluate the antioxidant activity of This compound . While various derivatives of the pyrrolidine scaffold have been reported to possess antioxidant properties, these findings are not directly applicable to This compound . nih.govresearchgate.netnih.gov For example, studies on other N-benzylpyrrolidine derivatives, such as 1-benzylpyrrolidine-3-amine-based compounds, have shown antioxidant capacity, but these are structurally distinct from the 2,3-dione. nih.gov

Structure Activity Relationship Sar Studies of Pyrrolidine 2,3 Dione Derivatives

Influence of N-Substituent Modifications on Biological Activity

Modifications at the N-1 position of the pyrrolidine-2,3-dione (B1313883) ring have a profound impact on the biological activity of these compounds. The nature of the substituent at this position can influence factors such as solubility, lipophilicity, and interaction with biological targets. ontosight.ai

In the pursuit of enhanced antimicrobial and antibiofilm properties, a variety of N-substituents have been explored. Studies have shown that the introduction of alkyl chains of 5 or 6 carbons at the nitrogen atom can retain antimicrobial activity comparable to lead compounds. nih.gov For instance, N-pentyl and N-hexyl derivatives demonstrated promising biofilm inhibition. nih.gov However, increasing the chain length to an N-heptyl group led to diminished antimicrobial activity, while branched-chain alkyl groups, such as N-isopentyl, also resulted in decreased activity compared to their linear counterparts. nih.gov

Interestingly, the incorporation of heteroatoms, particularly nitrogen, into the N-substituent has been identified as a critical factor for "turning on" antimicrobial activity. rsc.orgresearchgate.net Monomeric scaffolds with purely carbon-based linkers, whether linear, cyclic, or aromatic, were found to be inactive. rsc.org In contrast, the introduction of an aza-moiety in the linker, as seen with aza-substituted diamines like bis-propyltriamine and spermidine, led to compounds with single-digit MIC values and potent antibiofilm properties. rsc.org The length of the N-substituent in these aza-containing analogs also appears to significantly influence their activity. rsc.org

Furthermore, the presence of an electron-withdrawing group on an aromatic ring attached to the N-1 position can dramatically increase inhibitory capability. For example, a nitro group on a phenyl ring at this position was found to enhance anti-inflammatory activity by optimizing hydrogen bonding with the target enzyme. beilstein-journals.orgresearchgate.net This highlights the electronic properties of the N-substituent as a key determinant of biological function.

Impact of Substituents at Positions 4 and 5 on Activity

Substitutions at the C-4 and C-5 positions of the pyrrolidine-2,3-dione ring are crucial in defining the biological profile of these derivatives. The size, electronic nature, and stereochemistry of these substituents can significantly modulate the potency and selectivity of the compounds.

Role of Halogen and Aromatic/Heteroaryl Groups

Research has consistently shown that the presence of specific aromatic and heteroaryl groups at positions 4 and 5 is beneficial for biological activity. For instance, in a series of compounds targeting P. aeruginosa PBP3, halogen-substituted benzoyl and phenyl groups were found to be required for activity at positions 4 and 5, respectively. nih.gov Specifically, a 4-p-trifluoromethylphenyl group at the 4-position has been identified as providing optimal antimicrobial activity. nih.gov

The type of aromatic or heteroaromatic ring also plays a role. In some studies, thiophene-containing derivatives have demonstrated better activity against certain cancer cell lines compared to their phenyl-bearing counterparts. nih.gov The number and position of nitrogen atoms within a heteroaromatic substituent can also influence activity. nih.gov

Effect of Electron-Withdrawing Groups

The electronic properties of substituents at the 4 and 5-positions are a significant factor in determining biological activity. The presence of electron-withdrawing groups (EWGs) on aromatic rings at these positions can enhance potency. For example, a p-trifluoromethylphenyl substituent at the 4-position has been shown to yield optimal antimicrobial activity. nih.gov In another study, the presence of a nitro group or a halogen atom on the benzene (B151609) ring at the 5-position was noted, although in this particular case, it led to lower inhibitory activity compared to other analogs. beilstein-journals.org This suggests that the interplay between the substituent and the specific biological target is complex. In the context of anticancer activity, the presence of an EWG has been generally associated with enhanced effects. researchgate.net

Importance of Stereochemistry and Conformational Features in Modulating Activity

The three-dimensional structure of pyrrolidine-2,3-dione derivatives is a critical determinant of their biological activity. The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, a phenomenon known as "pseudorotation." d-nb.infonih.gov This conformational flexibility, combined with the presence of stereogenic centers, allows these molecules to explore a wider pharmacophore space and can lead to different biological profiles for different stereoisomers. d-nb.infonih.gov

Substituents at various positions on the ring influence its puckering. For example, substituents at C-4 can affect the ring's conformation. nih.gov The spatial orientation of these substituents is crucial for the molecule's interaction with enantioselective biological targets like proteins. nih.gov

In the context of antimicrobial activity, specific stereochemical configurations have been shown to be more potent. While detailed stereochemical studies for many pyrrolidine-2,3-dione derivatives are still emerging, the principle that stereoisomers can exhibit different biological activities is well-established for the broader class of pyrrolidine-containing compounds. nih.gov For instance, in the development of inhibitors for P. aeruginosa PBP3, the 3-hydroxyl group was identified as a key structural feature required for target inhibition, highlighting the importance of a specific functional group's spatial arrangement. nih.gov

Linker Design and its Role in Dimeric Pyrrolidine-2,3-diones

The concept of dimerization has been explored to enhance the biological activity of pyrrolidine-2,3-diones. The design of the linker connecting the two monomeric units is of paramount importance in these dimeric scaffolds.

Studies have revealed that the composition and length of the linker are critical. While dimers with n-alkyl diamine linkers did not show improved antimicrobial activity, a trans-cyclohexyl dimer displayed potent antimicrobial and significant antibiofilm activity. rsc.orgsemanticscholar.org This underscores the importance of the linker's rigidity and conformational properties.

The presence of heteroatoms in the linker is also a key factor. Linkers containing nitrogen atoms, particularly those with a length of 5 to 8 atoms and bearing one heteroatom, have been shown to display the best activity. researchgate.net Conversely, linkers containing oxygen (polyethylene glycol) or sulfur resulted in inactive compounds, indicating a strong preference for nitrogen in the linker for antimicrobial efficacy. researchgate.netsemanticscholar.org The enol moiety within the pyrrolidine-2,3-dione core of the dimer has also been found to be essential for antimicrobial activity, as its methylation completely abolished the activity. semanticscholar.org

Correlation of Enzyme Inhibition with Whole-Cell Activity in SAR Studies

A crucial aspect of SAR studies is understanding the translation of in vitro enzyme inhibition to whole-cell activity. For pyrrolidine-2,3-dione derivatives, this correlation can be complex and is not always linear.

In the development of inhibitors against P. aeruginosa PBP3, compounds were identified with excellent target inhibition in biochemical assays. nih.gov However, the translation of this enzymatic potency to whole-cell antibacterial activity (measured as Minimum Inhibitory Concentration or MIC) was not always direct. For instance, while several compounds showed IC50 values below 50 µM in the enzyme assay, their MIC values against P. aeruginosa varied. nih.gov This discrepancy can be attributed to various factors, including cell permeability, efflux pump activity, and metabolic instability of the compounds.

Conversely, some pyrrolidine-2,3-dione derivatives exhibit potent antibiofilm activity at concentrations close to their MIC, resulting in a low Minimum Biofilm Eradication Concentration (MBEC) to MIC ratio. researchgate.net This suggests that these compounds are effective at eradicating biofilms at concentrations that are not significantly higher than those required to kill planktonic bacteria. This is a desirable characteristic, as many standard antibiotics have very high MBEC/MIC ratios. researchgate.net The striking antibiofilm activity of some of these compounds, relative to their activity against planktonic cells, warrants further investigation into their specific mechanism of action within the biofilm matrix. rsc.org

Future Research Directions and Translational Outlook for 1 Benzylpyrrolidine 2,3 Dione

Development of Novel Synthetic Strategies for Enhanced Structural Diversification

The creation of diverse chemical libraries is fundamental to exploring the full therapeutic potential of the pyrrolidine-2,3-dione (B1313883) scaffold. Recent advancements have moved beyond simple substitutions to more complex and efficient synthetic methodologies.

A key strategy is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. A one-pot, three-component reaction protocol has been successfully used to synthesize pyrrolidine-2,3-dione derivatives by reacting an amine, an aldehyde, and a pyruvate (B1213749) derivative. nih.gov This method is highly efficient for generating a library of compounds with varied substituents at the nitrogen (R¹) and position 3 (R²) of the pyrrolidine (B122466) ring. nih.gov For instance, a one-pot reaction involving an amine (R¹NH₂), an aldehyde, p-bromophenyl pyruvate, and acetic acid in dioxane yields the desired pyrrolidine-2,3-diones. nih.gov Similarly, 1,4,5-trisubstituted pyrrolidine-2,3-dione hybrids have been synthesized using a sequential MCR strategy. tandfonline.com

Another avenue for diversification is the modification of the core structure to create dimers. Researchers have synthesized a library of pyrrolidine-2,3-dione monomers and dimers to enhance aqueous solubility and improve antibiofilm properties. rsc.orgrsc.org The optimization of reaction conditions allowed for the formation of these dimeric scaffolds as the major products, showcasing an innovative approach to structural expansion. rsc.org

Furthermore, methods for creating specific derivatives continue to be refined. For example, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione was synthesized from ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate and benzaldehyde, demonstrating a targeted approach to functionalization. scispace.com These evolving synthetic strategies are crucial for generating novel analogs of 1-benzylpyrrolidine-2,3-dione with potentially improved pharmacological profiles. A recent microreview highlights the latest strategies for constructing and functionalizing the pyrrolidine-2,3-dione core, focusing on building sophisticated 3D chiral structures with significant medicinal potential. bohrium.com

| Synthetic Strategy | Description | Example Product(s) | Reference(s) |

| One-Pot Three-Component Reaction | Reaction of an amine, an aldehyde, and a pyruvate derivative to efficiently generate substituted pyrrolidine-2,3-diones. | Substituted pyrrolidine-2,3-diones | nih.gov |

| Sequential Multicomponent Reaction | A step-wise MCR approach to create more complex, polysubstituted pyrrolidine heterocycles. | 1,4,5-trisubstituted pyrrolidine-2,3-dione hybrids | tandfonline.com |

| Dimerization | Optimized reaction conditions to favor the formation of dimeric scaffolds from monomeric units. | Pyrrolidine-2,3-dione dimers | rsc.orgrsc.org |

| Targeted Functionalization | Specific reactions to introduce desired functional groups, such as the synthesis of benzylidene derivatives. | (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione | scispace.com |

Exploration of New Biological Targets and Mechanisms of Action for Therapeutic Potential

The pyrrolidine-2,3-dione scaffold has been identified as a versatile pharmacophore with activity against a range of biological targets, opening up new avenues for therapeutic development.

A significant area of opportunity is in the development of new antibacterial agents to combat multidrug-resistant pathogens. nih.govnih.gov The pyrrolidine-2,3-dione scaffold was identified as a novel, non-β-lactam inhibitor of Pseudomonas aeruginosa Penicillin-Binding Protein 3 (PBP3). nih.govnih.gov PBP3 is a clinically validated target for antibiotics, and inhibitors with novel mechanisms of action are urgently needed. nih.gov Further research into this class of inhibitors could lead to a new generation of antibiotics targeting Gram-negative bacteria. nih.govnih.gov In addition to targeting specific enzymes, derivatives of this scaffold have shown promising antimicrobial and antibiofilm activity against Gram-positive pathogens like Staphylococcus aureus. rsc.orgrsc.org

The therapeutic potential of these compounds extends beyond infectious diseases. Derivatives of the related pyrrolidine-2,5-dione have shown significant anticonvulsant properties in various seizure models, suggesting a potential role in epilepsy treatment. researchgate.net The mechanism may involve modulation of sodium and calcium channels, or interaction with NMDA and GABAA receptors. nih.gov Other identified biological targets for pyrrolidine-dione derivatives include:

Tumor Necrosis Factor-alpha (TNF-α): Pyrrolidine-2,5-diones have been identified as inhibitors of TNF-α, a key target in autoimmune diseases. researchgate.net

Tyrosinase: Hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives are potent, competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production, indicating potential applications in dermatology. rsc.org

Various Biomacromolecules: Some pyrrolidine-2,3-dione derivatives have been suggested as potential candidates for treating Alzheimer's disease or for use as anti-inflammatory and antitumor drugs through the inhibition of targets like DNA, BSA, mPGES-1, or Cyclin-Dependent Kinases (CDKs). researchgate.net

| Biological Target | Therapeutic Potential | Scaffold Investigated | Reference(s) |

| P. aeruginosa PBP3 | Antibacterial (Gram-negative) | Pyrrolidine-2,3-dione | nih.govnih.gov |

| S. aureus Biofilms | Antibacterial / Antibiofilm (Gram-positive) | Pyrrolidine-2,3-dione | rsc.orgrsc.org |

| Ion Channels (Na+, Ca2+), NMDA/GABAA Receptors | Anticonvulsant | Pyrrolidine-2,5-dione | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Anti-inflammatory / Autoimmune Disease | Pyrrolidine-2,5-dione | researchgate.net |

| Tyrosinase | Hyperpigmentation Disorders | Pyrrolidine-2,5-dione | rsc.org |

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational chemistry is an indispensable tool for accelerating drug discovery by providing insights into molecular interactions and guiding the design of more potent and selective compounds. Structure-based drug design, molecular docking, and theoretical calculations are being increasingly applied to the pyrrolidine-2,3-dione scaffold.

For example, structure-based drug design and optimization strategies were employed to identify pyrrolidine-2,5-dione derivatives as TNF-α inhibitors with enhanced binding affinity and activity. researchgate.net Molecular docking simulations have also been used to investigate how these derivatives bind to their targets. researchgate.net Docking studies were crucial in understanding the interaction between a hydroxybenzylidenyl pyrrolidine-2,5-dione derivative and the enzyme tyrosinase, confirming that the compound strongly interacts with residues in the active site. rsc.org

Density Functional Theory (DFT) calculations have been used to study reaction mechanisms and the thermodynamic stability of pyrrolidine-dione derivatives. oalib.com Such theoretical studies can predict the feasibility of synthetic routes and the stability of target molecules, which is valuable for understanding the properties of these compounds and guiding future synthesis efforts. oalib.com These computational approaches allow for the rational design of new derivatives, helping to prioritize which compounds to synthesize and test, thereby saving time and resources in the lead optimization process.

Challenges and Opportunities in Pyrrolidine-2,3-dione Scaffold Research

Despite the promise of the pyrrolidine-2,3-dione scaffold, several challenges must be addressed to translate these compounds into clinical candidates. A significant hurdle for some of the unnatural pyrrolidine-2,3-dione derivatives is their low aqueous solubility, which can complicate biological assessment and limit bioavailability. rsc.orgrsc.org Furthermore, the chemical stability of these compounds can be a concern; one promising derivative was found to undergo significant hydrolytic degradation in aqueous media, which could limit its therapeutic utility. researchgate.net From a synthetic perspective, the stereoselective construction of derivatives with quaternary stereocenters remains a considerable challenge. researchgate.net

However, these challenges are balanced by significant opportunities. The versatility of the pyrrolidine scaffold provides a unique three-dimensional structure that is highly valuable for exploring pharmacophore space and achieving target selectivity. nih.govtandfonline.com The most exciting opportunities lie in addressing major health threats. The discovery of pyrrolidine-2,3-diones as inhibitors of PBP3 presents a clear path toward developing novel antibiotics against multidrug-resistant bacteria. nih.govnih.gov There is also a substantial opportunity to design multi-target agents and explore novel drug delivery systems to overcome issues like poor solubility. tandfonline.com The accumulated structural and pharmacological knowledge provides a solid foundation for the continued structure-guided design and optimization of the next generation of drugs based on the this compound core. tandfonline.com

Q & A

Basic Research Questions

Q. What is a reliable synthetic route for 1-Benzylpyrrolidine-2,3-dione, and how is the product characterized?

- Methodological Answer : A high-yield synthesis involves refluxing a mixture of the precursor ester with 20% HCl (160 mL) until CO₂ evolution ceases (~2.5–3 hours). The cooled solution is extracted with CHCl₃ (4 × 125 mL), washed with H₂O, dried (Na₂SO₄), and evaporated to yield this compound as an off-white solid (99% yield). Characterization includes:

- Melting Point : 95–97 °C (lit. 99–100 °C).

- IR Spectroscopy : Peaks at 1750 cm⁻¹ (ketone C=O) and 1700 cm⁻¹ (amide C=O).

- ¹H NMR (CDCl₃) : δ 7.31 (s, 5H, aromatic), 4.66 (s, 2H, benzyl CH₂), 3.53 (t, 2H), 2.60 (t, 2H) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identifies aromatic protons (δ 7.31) and benzyl/alkyl protons (δ 4.66, 3.53, 2.60).

- IR Spectroscopy : Confirms carbonyl functionality (1750 and 1700 cm⁻¹).

- X-ray Crystallography : For absolute configuration determination, as demonstrated in (3S,4S)-1-Benzylpyrrolidine-3,4-diol (R factor = 0.032; mean σ(C–C) = 0.003 Å) .

Advanced Research Questions

Q. How can enantiomers of this compound derivatives be resolved, and what methods validate their absolute configurations?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC or diastereomeric salt formation with resolving agents (e.g., tartaric acid).

- X-ray Crystallography : Single-crystal analysis (e.g., (3S,4S)-enantiomer) provides unambiguous stereochemical assignment .

- Circular Dichroism (CD) : Correlates Cotton effects with crystal structure data to confirm enantiopurity .

Q. What are the best practices for refining crystal structures of this compound derivatives using SHELXL?

- Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) X-ray data to reduce refinement errors.

- SHELXL Workflow :

Import data into SHELXTL or WinGX for preliminary processing .

Apply restraints for anisotropic displacement parameters (ADPs) to handle disorder.

Validate hydrogen bonding and π-π interactions via SHELXPRO .

Q. How do substituents at the pyrrolidine ring impact the reactivity and biological activity of this compound derivatives?

- Methodological Answer :

- Synthetic Tuning : Introduce substituents via Michael addition or cyclization cascades (e.g., using α,β-unsaturated esters) to modulate electronic and steric effects .

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., NO₂) enhance electrophilicity for nucleophilic attacks.

- Bulky substituents (e.g., aryl groups) may improve binding selectivity in enzyme inhibition assays .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reaction pathways .

Q. How can contradictory NMR data for substituted derivatives be resolved?

- Methodological Answer :

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring inversion) causing signal splitting.

- COSY/NOESY : Assign overlapping proton signals via through-space and through-bond correlations.

- Crystallographic Cross-Validation : Compare NMR-derived conformers with X-ray structures to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。